molecular formula C21H17NO B14616899 3(2H)-Isoquinolinone, 1,4-dihydro-1,2-diphenyl- CAS No. 59443-66-2

3(2H)-Isoquinolinone, 1,4-dihydro-1,2-diphenyl-

Cat. No.: B14616899
CAS No.: 59443-66-2
M. Wt: 299.4 g/mol
InChI Key: XPJZAHMFFRHJTE-UHFFFAOYSA-N
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Description

3(2H)-Isoquinolinone, 1,4-dihydro-1,2-diphenyl- is a heterocyclic compound that belongs to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Isoquinolinone, 1,4-dihydro-1,2-diphenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Various substitution reactions can occur, particularly at the aromatic rings, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution reactions could produce halogenated or nitrated isoquinolinones.

Scientific Research Applications

Chemistry

In chemistry, 3(2H)-Isoquinolinone, 1,4-dihydro-1,2-diphenyl- is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in synthetic organic chemistry.

Biology

Biologically, isoquinolinones are known for their potential therapeutic properties. They have been investigated for their anti-inflammatory, anti-cancer, and anti-microbial activities.

Medicine

In medicine, derivatives of isoquinolinones are explored for their potential use as pharmaceuticals. They may act on various biological targets, including enzymes and receptors, to exert therapeutic effects.

Industry

In the industrial sector, these compounds can be used in the development of new materials, such as polymers and dyes, due to their stable and versatile chemical structure.

Mechanism of Action

The mechanism of action of 3(2H)-Isoquinolinone, 1,4-dihydro-1,2-diphenyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets would depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: Another heterocyclic compound with similar structural features.

    Isoquinoline: A close relative with a similar core structure but different functional groups.

    Quinazolinone: Shares some structural similarities and is also studied for its biological activities.

Uniqueness

3(2H)-Isoquinolinone, 1,4-dihydro-1,2-diphenyl- is unique due to its specific substitution pattern and the presence of two phenyl groups. This gives it distinct chemical and biological properties compared to other isoquinolinones and related compounds.

Properties

CAS No.

59443-66-2

Molecular Formula

C21H17NO

Molecular Weight

299.4 g/mol

IUPAC Name

1,2-diphenyl-1,4-dihydroisoquinolin-3-one

InChI

InChI=1S/C21H17NO/c23-20-15-17-11-7-8-14-19(17)21(16-9-3-1-4-10-16)22(20)18-12-5-2-6-13-18/h1-14,21H,15H2

InChI Key

XPJZAHMFFRHJTE-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(N(C1=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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